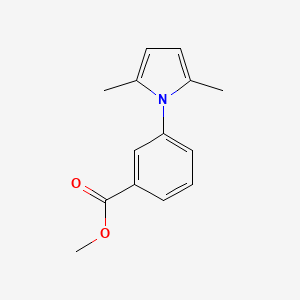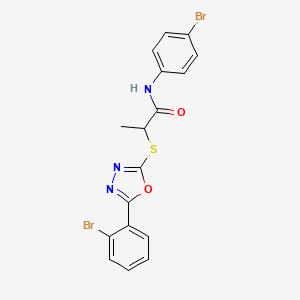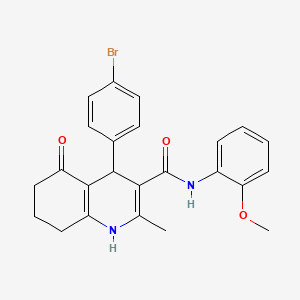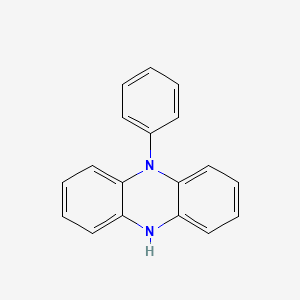
4-(5,6-Dichloropyridazin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5,6-Dichloropyridazin-4-yl)morpholine is a chemical compound with the molecular formula C8H9Cl2N3O It is known for its unique structure, which includes a morpholine ring attached to a dichloropyridazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-Dichloropyridazin-4-yl)morpholine typically involves the reaction of morpholine with 3,4,5-trichloropyridazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Morpholine (CAS No. 110-91-8) and 3,4,5-trichloropyridazine (CAS No. 14161-11-6).
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the nucleophilic substitution.
Product Isolation: The product, this compound, is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5,6-Dichloropyridazin-4-yl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridazine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridazine derivative, while oxidation can produce a pyridazine N-oxide .
Applications De Recherche Scientifique
4-(5,6-Dichloropyridazin-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 4-(5,6-Dichloropyridazin-4-yl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine: Similar structure but with a carbonyl group instead of a pyridazine ring.
3,4-Dichloro-5-morpholinopyridazine: Another closely related compound with slight structural variations
Uniqueness
4-(5,6-Dichloropyridazin-4-yl)morpholine is unique due to its specific combination of a morpholine ring and a dichloropyridazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Numéro CAS |
21131-12-4 |
|---|---|
Formule moléculaire |
C8H9Cl2N3O |
Poids moléculaire |
234.08 g/mol |
Nom IUPAC |
4-(5,6-dichloropyridazin-4-yl)morpholine |
InChI |
InChI=1S/C8H9Cl2N3O/c9-7-6(5-11-12-8(7)10)13-1-3-14-4-2-13/h5H,1-4H2 |
Clé InChI |
YPQZPXGSTOPHRN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CN=NC(=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11773390.png)

![N-(4-Acetylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11773396.png)



![methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B11773416.png)


